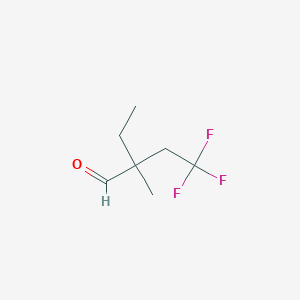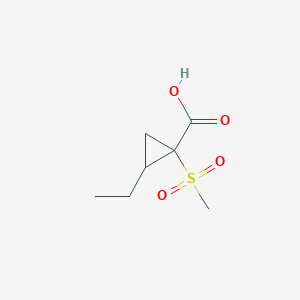
2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid is an organic compound with the molecular formula C₇H₁₂O₄S It is characterized by a cyclopropane ring substituted with an ethyl group, a methanesulfonyl group, and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid can be achieved through several methods:
Cyclopropanation: The cyclopropane ring can be formed by reacting an alkene with a diazo compound in the presence of a metal catalyst.
Carboxylation: The carboxylic acid group can be introduced through the oxidation of an aldehyde or alcohol precursor using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
化学反应分析
Types of Reactions
2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The carboxylic acid group can be further oxidized to form derivatives such as esters and amides.
Reduction: The compound can be reduced to form alcohols or aldehydes.
Substitution: The methanesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Esters: Formed through esterification reactions.
Amides: Formed through amidation reactions.
Alcohols: Formed through reduction reactions.
科学研究应用
2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Cyclopropane-1-carboxylic acid: Lacks the ethyl and methanesulfonyl groups, making it less versatile in chemical reactions.
2-Ethylcyclopropane-1-carboxylic acid:
Methanesulfonylcyclopropane-1-carboxylic acid: Lacks the ethyl group, influencing its chemical properties and uses.
Uniqueness
2-Ethyl-1-methanesulfonylcyclopropane-1-carboxylic acid is unique due to the presence of both the ethyl and methanesulfonyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields.
属性
分子式 |
C7H12O4S |
|---|---|
分子量 |
192.24 g/mol |
IUPAC 名称 |
2-ethyl-1-methylsulfonylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4S/c1-3-5-4-7(5,6(8)9)12(2,10)11/h5H,3-4H2,1-2H3,(H,8,9) |
InChI 键 |
XUWZMTRWSLXVTE-UHFFFAOYSA-N |
规范 SMILES |
CCC1CC1(C(=O)O)S(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


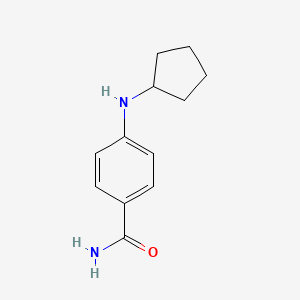
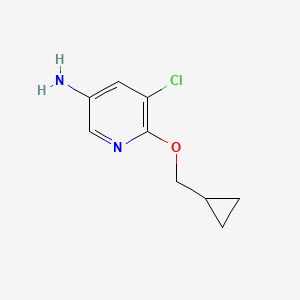
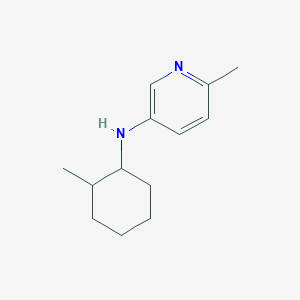
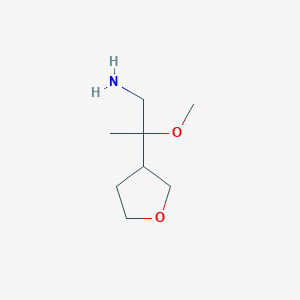


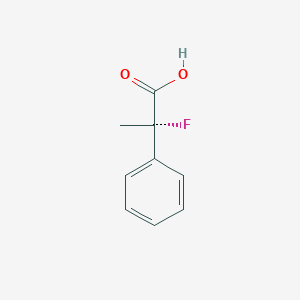
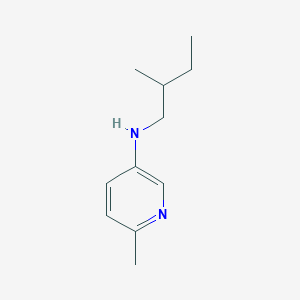
![N-[2-(Methylsulfanyl)ethyl]-1-benzothiophen-7-amine](/img/structure/B15274234.png)
![[5-(2,2-Dimethylpropyl)-1,2-oxazol-3-yl]methanamine](/img/structure/B15274241.png)
![N-[4-(Propan-2-yl)phenyl]thiolan-3-amine](/img/structure/B15274247.png)
![(5-{[(Oxolan-2-ylmethyl)amino]methyl}furan-2-yl)methanol](/img/structure/B15274252.png)

